molecular formula C19H26N4O3S2 B14950623 3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea

3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea

Cat. No.: B14950623
M. Wt: 422.6 g/mol
InChI Key: RHWOETSLUPYWLP-UDWIEESQSA-N
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Description

N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a thiazole ring, a hydroxyl group, and a urea moiety, which contribute to its unique chemical properties.

Properties

Molecular Formula

C19H26N4O3S2

Molecular Weight

422.6 g/mol

IUPAC Name

3-cyclohexyl-1-hydroxy-1-[3-[(E)-(4-hydroxyphenyl)methylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]urea

InChI

InChI=1S/C19H26N4O3S2/c1-19(2)16(23(26)17(25)21-14-6-4-3-5-7-14)22(18(27)28-19)20-12-13-8-10-15(24)11-9-13/h8-12,14,16,24,26H,3-7H2,1-2H3,(H,21,25)/b20-12+

InChI Key

RHWOETSLUPYWLP-UDWIEESQSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=C(C=C2)O)N(C(=O)NC3CCCCC3)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=C(C=C2)O)N(C(=O)NC3CCCCC3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA typically involves multiple steps, including the formation of the thiazole ring, the introduction of the hydroxyl group, and the coupling of the urea moiety. Common reagents used in these reactions may include cyclohexylamine, hydroxylamine, and various thiazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The thiazole ring and urea moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-CYCLOHEXYL-N-HYDROXY-N-(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)UREA may include other thiazole derivatives, urea-based compounds, and hydroxyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

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